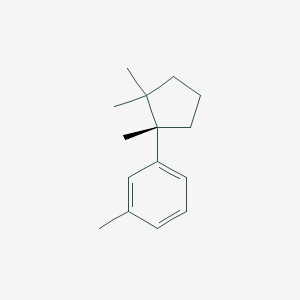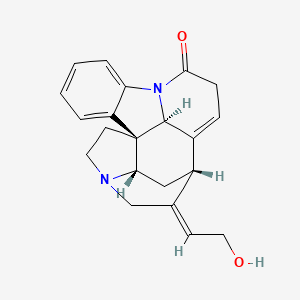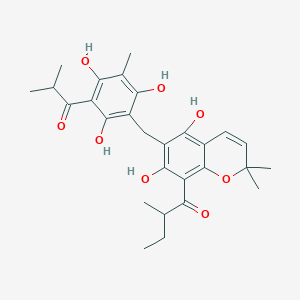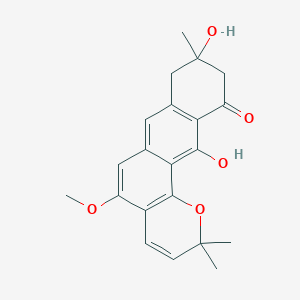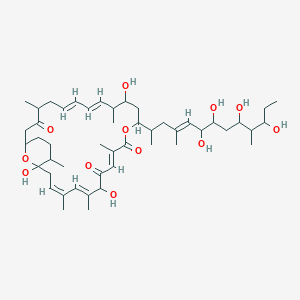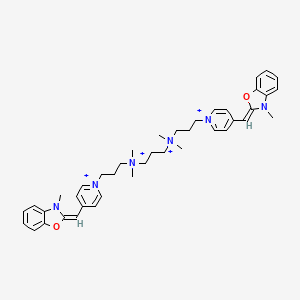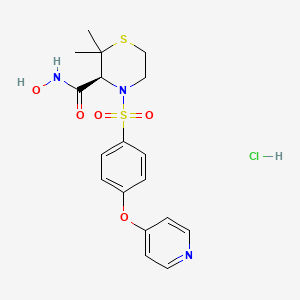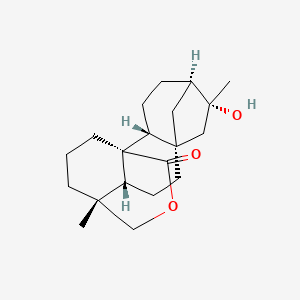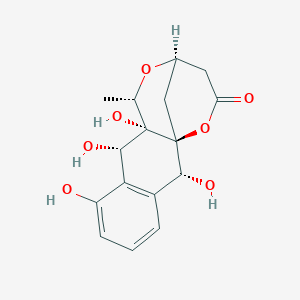
Luisol A
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like Luisol A often involves advanced strategies combining chemistry and biology. Such syntheses are guided by the goal of generating molecules with defined physical, chemical, and biological properties (Wu & Schultz, 2009). Additionally, reticular synthesis, a method that employs secondary building units to direct the assembly of ordered frameworks, has been instrumental in designing materials with predetermined structures, compositions, and properties (Yaghi et al., 2003).
Molecular Structure Analysis
The molecular structure of polymers and complex molecules like this compound is central to their properties and applications. The control of molecular structure is crucial for achieving desired properties such as transparency and mechanical strength (Willbourn, 1976). Furthermore, the understanding of molecular modeling techniques aids in predicting the physical properties of molecules based on their structures (Needham et al., 1988).
Chemical Reactions and Properties
The creation of molecules with specific chemical reactions and properties is a nuanced area of study. Strategies for assembling structural units such as contiguous all-carbon quaternary stereocenters are crucial in natural products synthesis, which can be relevant for this compound's chemical reactions (Peterson & Overman, 2004). The alternating copolymerization of epoxides and cyclic anhydrides, controlled by discrete metal complexes, leads to polyesters with varied chemical and physical properties (Longo et al., 2016).
Physical Properties Analysis
The physical properties of molecules like this compound are influenced by their molecular composition and structure. For example, the practice of chemical synthesis, broadened to include supramolecular synthesis and the postassembly covalent modification, enables the creation of molecules with functioning nanosystems (Stoddart & Tseng, 2002). Additionally, the development of dynamic molecular crystals with switchable physical properties has been a significant advance (Sato, 2016).
Chemical Properties Analysis
The chemical properties of a molecule like this compound can be predicted and optimized through computational schemes. This is particularly valuable in designing polymers for advanced technological applications where the complexity of chemical structures has increased (Bicerano, 1996). Furthermore, the representation of chemical structures and understanding the molecular interactions are crucial in this regard (Warr, 2011).
Aplicaciones Científicas De Investigación
Análisis de Antibióticos
Luisol A fue descubierto inicialmente durante un programa de detección de nuevos antibióticos . Aunque no mostró una actividad antimicrobiana significativa, su potencial como compuesto principal para una mayor modificación y prueba sigue siendo valioso. La estructura del compuesto podría inspirar el desarrollo de nuevos antibióticos, particularmente en la lucha contra las bacterias resistentes a los medicamentos.
Investigación del Cáncer
Si bien this compound en sí mismo puede no haber exhibido propiedades citotóxicas, su estructura y derivados podrían ser útiles en la investigación del cáncer . Al modificar la molécula de this compound, los investigadores pueden crear nuevos compuestos que podrían interactuar con líneas celulares específicas del cáncer, proporcionando una vía para el desarrollo de nuevos medicamentos contra el cáncer.
Biología Marina
This compound es producido por estreptomicetes marinos, lo que indica su papel en el ecosistema marino . Estudiar this compound puede conducir a conocimientos sobre la ecología química de los ambientes marinos, incluido cómo estos compuestos afectan las interacciones entre especies y la ecología de los sedimentos.
Síntesis Química
La compleja estructura de this compound lo convierte en un objetivo interesante para los químicos sintéticos . Presenta un desafío para la síntesis química, ofreciendo oportunidades para desarrollar nuevas metodologías sintéticas o mejorar las existentes, que pueden aplicarse a otras moléculas orgánicas complejas.
Mejora de la Actividad Biológica
Los intentos de aumentar la actividad biológica de this compound mediante la oxidación muestran la versatilidad del compuesto como un andamio químico . Esta aplicación es crucial en la química medicinal, donde ligeras modificaciones a una molécula pueden provocar cambios significativos en la actividad biológica.
Ciencia Ambiental
Dado que this compound se aísla de bacterias marinas, podría desempeñar un papel en los procesos de biorremediación en ambientes acuáticos . Comprender sus interacciones con los contaminantes podría conducir al desarrollo de estrategias de biorremediación utilizando microorganismos marinos.
Química de Productos Naturales
This compound se suma a la diversidad de productos naturales conocidos, contribuyendo al campo de la química de productos naturales . Se puede utilizar como un compuesto de referencia para el descubrimiento de nuevos productos naturales con estructuras y propiedades únicas.
Química Analítica
La identificación y caracterización de this compound implica técnicas analíticas avanzadas, como RMN 2D . Estos métodos son esenciales en la química analítica para la elucidación estructural de nuevos compuestos, y this compound sirve como un estudio de caso para tales análisis.
Mecanismo De Acción
Target of Action
Luisol A is an anthraquinone antibiotic analog and a major metabolite of an estuarine marine actinomycete of the genus Streptomyces . It is known to show weak cytotoxic effects against tumor cell lines and exhibits antiparasitic effects in vivo . .
Mode of Action
As an anthraquinone antibiotic analog, it may interact with its targets in a manner similar to other anthraquinone compounds, which often intercalate into DNA and disrupt normal cellular processes
Biochemical Pathways
Given its weak cytotoxic effects against tumor cell lines and antiparasitic effects in vivo , it can be inferred that this compound may influence pathways related to cell proliferation and parasite survival.
Pharmacokinetics
As a compound derived from Streptomyces, it is likely that this compound has unique pharmacokinetic properties that contribute to its bioavailability and therapeutic effects .
Result of Action
This compound exhibits weak cytotoxic effects against tumor cell lines and shows antiparasitic effects in vivo . This suggests that this compound may induce cell death in tumor cells and inhibit the growth or survival of parasites.
Action Environment
The action of this compound is likely influenced by various environmental factors, given its natural origin from an estuarine marine actinomycete of the genus Streptomyces . Factors such as temperature, pH, and the presence of other organisms or compounds may affect the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Luisol A plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these enzymes, thereby modulating their activity . Additionally, this compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in regulating cellular responses to environmental stressors .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to induce weak cytotoxic effects in tumor cell lines, suggesting its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound’s impact on cellular detoxification processes highlights its role in maintaining cellular homeostasis under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzymes involved in oxidative stress responses, leading to their activation or inhibition . This interaction results in changes in gene expression, particularly those genes involved in cellular detoxification and stress responses . Additionally, this compound’s ability to form hydrogen bonds with proteins suggests its role in stabilizing or destabilizing protein structures, thereby influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range induces optimal therapeutic effects without causing adverse reactions . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and cellular detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in metabolizing xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects . The compound’s presence in specific subcellular regions also influences its stability and activity, contributing to its overall biological function .
Propiedades
IUPAC Name |
(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLZJMYAWCSFK-MAHXAKIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100859 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225110-59-8 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



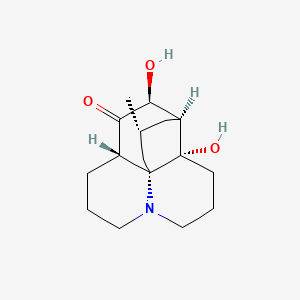


![(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)
